molecular formula C16H15F2NO B5478908 N-(3-fluoro-2-methylphenyl)-3-(4-fluorophenyl)propanamide

N-(3-fluoro-2-methylphenyl)-3-(4-fluorophenyl)propanamide

Cat. No.: B5478908
M. Wt: 275.29 g/mol
InChI Key: HUJOGJQWRMSXFF-UHFFFAOYSA-N
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Description

N-(3-fluoro-2-methylphenyl)-3-(4-fluorophenyl)propanamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of fluorine atoms on both the phenyl rings, which can significantly influence its chemical properties and reactivity. The compound’s structure includes a propanamide backbone with substituted phenyl groups, making it a subject of interest in various fields of research.

Properties

IUPAC Name

N-(3-fluoro-2-methylphenyl)-3-(4-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO/c1-11-14(18)3-2-4-15(11)19-16(20)10-7-12-5-8-13(17)9-6-12/h2-6,8-9H,7,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJOGJQWRMSXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)CCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-2-methylphenyl)-3-(4-fluorophenyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoro-2-methylaniline and 4-fluorobenzaldehyde.

    Formation of Intermediate: The initial step involves the formation of an imine intermediate through the condensation of 3-fluoro-2-methylaniline with 4-fluorobenzaldehyde under acidic conditions.

    Reduction: The imine intermediate is then reduced to form the corresponding amine using a reducing agent such as sodium borohydride.

    Amidation: The final step involves the reaction of the amine with propanoyl chloride to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-2-methylphenyl)-3-(4-fluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The fluorine atoms on the phenyl rings can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-(3-fluoro-2-methylphenyl)-3-(4-fluorophenyl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3-fluoro-2-methylphenyl)-3-(4-fluorophenyl)propanamide exerts its effects involves its interaction with specific molecular targets. The fluorine atoms on the phenyl rings can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-3-(4-chlorophenyl)propanamide
  • N-(3-bromo-2-methylphenyl)-3-(4-bromophenyl)propanamide
  • N-(3-iodo-2-methylphenyl)-3-(4-iodophenyl)propanamide

Uniqueness

N-(3-fluoro-2-methylphenyl)-3-(4-fluorophenyl)propanamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical properties, such as increased lipophilicity and metabolic stability. These properties can make it more suitable for certain applications compared to its chloro, bromo, or iodo analogs.

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